molecular formula C16H18N4O B14396792 5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-19-5

5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B14396792
CAS No.: 87595-19-5
M. Wt: 282.34 g/mol
InChI Key: GDWVKKSIUPLHDS-UHFFFAOYSA-N
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Description

5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyrazine family. This compound features a unique structure with a pentyloxy group attached to the pyrazolo[3,4-b]pyrazine core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with a suitable diketone, followed by cyclization and subsequent functionalization to introduce the pentyloxy group. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.

    5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.

    6H-pyrrolo[3,4-b]pyrazine: Studied for its potential in drug discovery.

Uniqueness

5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

CAS No.

87595-19-5

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

5-pentoxy-1-phenylpyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C16H18N4O/c1-2-3-7-10-21-15-12-17-16-14(19-15)11-18-20(16)13-8-5-4-6-9-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3

InChI Key

GDWVKKSIUPLHDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Origin of Product

United States

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